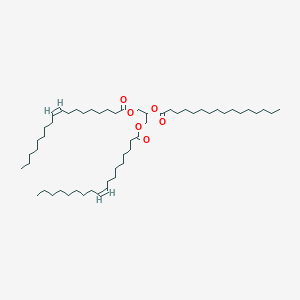

1,3-Dioleoyl-2-palmitoylglycerol

Descripción general

Descripción

PP242, también conocido como Torkinib, es un potente e inhibidor selectivo de la cinasa diana de la rapamicina en mamíferos (mTOR). Es un inhibidor ATP-competitivo que se dirige tanto al complejo 1 de mTOR (mTORC1) como al complejo 2 de mTOR (mTORC2). El compuesto ha mostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer y la biología celular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

PP242 puede sintetizarse mediante un proceso de varios pasos que involucra la reacción de precursores químicos específicos Las condiciones de reacción a menudo incluyen el uso de disolventes como dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción cuidadosamente controladas para optimizar el rendimiento y la pureza .

Métodos de Producción Industrial

Si bien los métodos de producción industrial detallados para PP242 no se publican ampliamente, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica la preparación de soluciones madre, que luego se utilizan en varios ensayos experimentales. El compuesto a menudo se almacena a bajas temperaturas para mantener la estabilidad y evitar la degradación .

Análisis De Reacciones Químicas

Tipos de Reacciones

PP242 principalmente experimenta reacciones relacionadas con su función como inhibidor de mTOR. Estas reacciones incluyen la unión al sitio activo de la cinasa mTOR, inhibiendo así su actividad. El compuesto no suele experimentar reacciones de oxidación, reducción o sustitución en condiciones de laboratorio estándar .

Reactivos y Condiciones Comunes

Los principales reactivos utilizados en la preparación y aplicación de PP242 incluyen DMSO y etanol. El compuesto a menudo se disuelve en estos disolventes para crear soluciones madre para su uso en ensayos de cultivo celular y otros montajes experimentales. La concentración de trabajo de PP242 en estos ensayos generalmente varía de 250 nanomolares a 1 micromolar .

Productos Principales Formados

El principal producto formado a partir de la interacción de PP242 con mTOR es la inhibición de la actividad de mTORC1 y mTORC2. Esta inhibición lleva a efectos posteriores en los procesos celulares, como la síntesis de proteínas, el crecimiento celular y la autofagia .

Aplicaciones Científicas De Investigación

Nutritional Benefits in Infant Formulas

OPO is recognized for its beneficial effects when incorporated into infant formulas. Research highlights several key benefits:

- Mimicking Human Milk Fat : OPO closely resembles the triglyceride composition of human milk fat, which is crucial for infants' development. It contains palmitic acid at the sn-2 position, which is more efficiently absorbed and utilized by infants compared to palmitic acid at the sn-1 or sn-3 positions found in many conventional formulas .

- Enhanced Growth and Development : Studies have shown that infants fed OPO-supplemented formulas experience improved growth metrics compared to those on standard formulas. For instance, a randomized clinical trial indicated reduced crying and better weight gain in infants consuming high beta-palmitate formulas containing OPO .

- Digestive Health : OPO has been associated with better digestive outcomes, such as reduced constipation and improved calcium absorption. This is particularly important as it addresses common gastrointestinal issues faced by infants on formula diets .

Enzymatic Synthesis of OPO

The production of OPO primarily relies on enzymatic synthesis methods using specific lipases:

- Lipase-Catalyzed Synthesis : The enzymatic synthesis of OPO involves the use of sn-1,3-regiospecific lipases, which facilitate the incorporation of oleic acid and palmitic acid into glycerol backbones. This method is preferred due to its specificity and efficiency compared to chemical synthesis routes .

- Optimization of Conditions : Research has focused on optimizing the conditions for lipase activity, including temperature, substrate ratios, and enzyme immobilization techniques. For example, immobilizing lipases on polystyrene-based resins has been shown to significantly enhance their activity and stability during synthesis .

Industrial Applications

Beyond infant nutrition, OPO has potential applications in various food industries:

- Food Additive : OPO is utilized as a food additive due to its emulsifying properties and ability to improve texture in various products. Its stability under different processing conditions makes it suitable for incorporation into a range of food formulations .

- Health Supplements : Given its nutritional benefits, OPO is being explored as an ingredient in health supplements aimed at both infants and adults seeking improved lipid profiles in their diets .

Case Studies

Several studies have documented the successful application of OPO in infant nutrition:

Mecanismo De Acción

PP242 ejerce sus efectos al unirse al sitio activo de la cinasa mTOR, inhibiendo así su actividad. Esta inhibición afecta tanto a mTORC1 como a mTORC2, lo que lleva a efectos posteriores en los procesos celulares, como la síntesis de proteínas, el crecimiento celular y la autofagia. El mecanismo de acción del compuesto involucra la inhibición de vías de señalización clave, incluida la vía fosfoinositida 3-cinasa (PI3K)/Akt/mTOR .

Comparación Con Compuestos Similares

PP242 es único en su capacidad para inhibir tanto mTORC1 como mTORC2, lo que lo diferencia de otros inhibidores de mTOR como la rapamicina, que se dirige principalmente a mTORC1. Compuestos similares a PP242 incluyen:

Torin 1: Otro inhibidor de mTOR ATP-competitivo que se dirige tanto a mTORC1 como a mTORC2.

AZD8055: Un inhibidor selectivo de mTOR con propiedades similares a PP242.

KU-0063794: Un inhibidor de mTOR que se dirige tanto a mTORC1 como a mTORC2, similar a PP242

La capacidad de PP242 para inhibir ambos complejos mTOR y su selectividad para mTOR sobre otras cinasas lo convierten en una herramienta valiosa en la investigación científica y un candidato prometedor para el desarrollo terapéutico.

Actividad Biológica

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a significant triacylglycerol (TAG) found predominantly in human milk fat. Its unique fatty acid composition, characterized by the presence of palmitic acid at the sn-2 position, plays a crucial role in infant nutrition and development. This article explores the biological activity of OPO, focusing on its nutritional benefits, enzymatic synthesis methods, and relevant case studies.

Nutritional Significance

OPO has garnered attention due to its potential health benefits, particularly in infant formulas. The composition of OPO allows for better absorption of fatty acids and calcium, which are vital for infant growth. Studies indicate that OPO-supplemented formulas can mimic the lipid profile of human milk more closely than conventional formulas, leading to improved growth outcomes in infants.

Key Benefits:

- Enhanced Fatty Acid Absorption : OPO facilitates the absorption of long-chain fatty acids due to its structural properties.

- Calcium Absorption : The presence of palmitic acid at the sn-2 position has been linked to improved calcium absorption, which is critical for bone development.

- Gut Microbiota Modulation : Research suggests that OPO may positively influence gut microbiota composition, promoting beneficial bacterial growth.

Enzymatic Synthesis

The enzymatic synthesis of OPO typically involves lipase-catalyzed reactions. Various lipases have been employed to produce OPO from different substrates, optimizing conditions such as temperature and substrate ratios to maximize yield.

Table 1: Lipases Used for OPO Synthesis

| Lipase Type | Source | Yield (%) | Conditions |

|---|---|---|---|

| Lipozyme RM-IM | Thermomyces lanuginosus | Up to 47.1% | 50°C, 4 hours |

| Lipozyme TL-IM | Thermomyces lanuginosus | Moderate | 50°C, variable time |

| Lipase OF | Various | Lower yield | 50°C, variable time |

Case Studies and Research Findings

- Infant Growth Studies : A longitudinal study examining infants fed with OPO-supplemented formulas showed significant improvements in growth metrics compared to those on conventional formulas. Infants receiving OPO exhibited higher weight gain and better overall health markers over a six-month period .

- Fatty Acid Composition Analysis : Research comparing the fatty acid profiles of breast milk and formula revealed that OPO is a major component in human milk fat (approximately 19.5%), highlighting its importance in dietary formulations .

- Gut Health Research : A study focused on the impact of OPO on gut microbiota demonstrated that infants consuming OPO-supplemented formulas had a more favorable gut microbiome profile, with increased populations of beneficial bacteria such as Bifidobacterium .

Propiedades

IUPAC Name |

(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTGNVIVNZLPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393127 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-07-0 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of 1,3-Dioleoyl-2-palmitoylglycerol?

A1: this compound is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and a palmitic acid molecule at the sn-2 position.

Q2: How is this compound typically produced?

A2: OPO is primarily produced through two main methods:

- Enzymatic Acidolysis: This method utilizes sn-1,3-specific lipases to catalyze the transesterification reaction between a triglyceride source rich in palmitic acid, such as palm stearin or lard, and oleic acid. [, , ]

- Fractionation and Enzymatic Modification: This approach involves enriching triacylglycerols with a high content of sn-2 palmitic acid through fractionation techniques, followed by enzymatic acidolysis with oleic acid to achieve the desired OPO structure. [, ]

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A3: Several analytical techniques are used for OPO characterization and quantification:

- Gas Chromatography (GC): GC is widely used to determine the fatty acid composition of OPO-rich oils and infant formulas. [, ]

- High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC and silver ion (Ag+)-HPLC are effective for separating structurally similar triacylglycerols, including OPO and its isomers. [, ]

- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR enables the analysis of fatty acid positional distribution within the triacylglycerol structure. []

- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique provides comprehensive characterization of triacylglycerol profiles in complex mixtures, including the identification and quantification of individual OPO isomers. []

Q4: What are the key benefits of incorporating this compound into infant formula?

A4: OPO, mimicking the structure of human milk fat, offers several potential benefits when added to infant formula:

- Improved Fatty Acid Absorption: The specific arrangement of fatty acids in OPO facilitates better absorption of palmitic acid and calcium, reducing the formation of calcium soaps and potentially decreasing instances of constipation in infants. [, ]

- Enhanced Growth and Development: Studies suggest that infants fed OPO-enriched formula exhibit improved growth patterns and bone mineralization compared to those fed standard formula. [, ]

- Positive Effects on Gut Microbiota: Research indicates that OPO supplementation might promote the growth of beneficial gut bacteria, such as Bifidobacterium, which play a crucial role in infant gut health. [, ]

- Potential Neurodevelopmental Benefits: While more research is needed, some studies propose that OPO, due to its similarity to human milk fat, may contribute to healthy brain development in infants. [, ]

Q5: How does the structure of this compound impact its digestion and absorption compared to other triacylglycerols?

A5: The sn-2 positioning of palmitic acid in OPO influences its digestion and absorption:

- Increased Hydrolysis: During digestion, pancreatic lipase preferentially cleaves fatty acids from the sn-1 and sn-3 positions of triacylglycerols. The OPO structure, with palmitic acid at sn-2, allows for more efficient release of oleic acid, which is readily absorbed. []

- Enhanced Calcium Absorption: The released palmitic acid from the sn-2 position forms soluble complexes with calcium, promoting calcium absorption and potentially reducing the formation of insoluble calcium soaps that contribute to constipation. []

Q6: Are there alternative sources for this compound besides enzymatic synthesis?

A6: While enzymatic synthesis remains the primary method for OPO production, researchers are exploring alternative sources, including:

- Natural Sources: Certain fish oils, like basa catfish oil, exhibit a triacylglycerol profile similar to human milk fat, with a high proportion of sn-2 palmitic acid. These oils could serve as potential sources for OPO through fractionation and enzymatic modification. [, ]

- Microbial Fermentation: Studies are investigating the use of microorganisms, like Rhodococcus opacus, to produce OPO through fermentation processes. []

Q7: What are the current research gaps and future directions for this compound research?

A7: Ongoing research on OPO is focused on:

- Optimizing Production: Scientists are continuously working to improve the efficiency and cost-effectiveness of OPO production through enzyme engineering, process optimization, and exploration of alternative sources. [, , ]

- Understanding Long-term Health Benefits: Further research is needed to investigate the long-term health impacts of OPO supplementation in infants, particularly regarding neurodevelopment, immune function, and metabolic health. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.